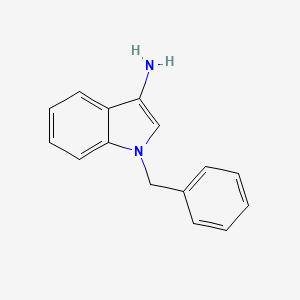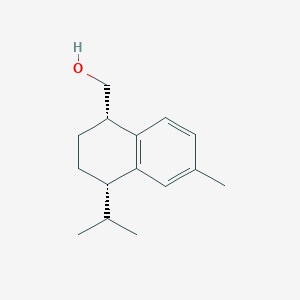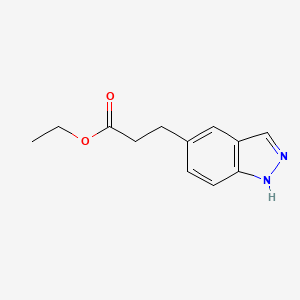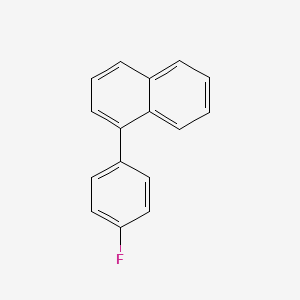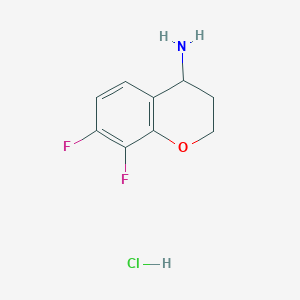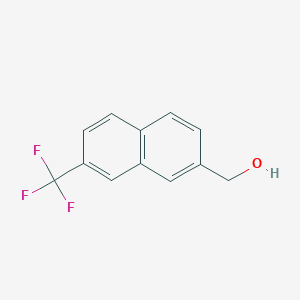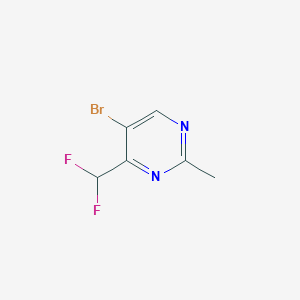
5-Bromo-4-(difluoromethyl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(difluoromethyl)-2-methylpyrimidine is a heterocyclic organic compound that contains bromine, fluorine, and methyl groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(difluoromethyl)-2-methylpyrimidine typically involves the introduction of bromine and difluoromethyl groups onto a pyrimidine ring. One common method is the bromination of 4-(difluoromethyl)-2-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-4-(difluoromethyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
5-Bromo-4-(difluoromethyl)-2-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
作用機序
The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets. In agrochemicals, the compound may interfere with essential biological processes in pests or weeds, leading to their inhibition or death.
類似化合物との比較
Similar Compounds
- 5-Bromo-4-(trifluoromethyl)-2-methylpyrimidine
- 5-Bromo-4-(difluoromethyl)-2-methylpyridine
- 5-Bromo-4-(difluoromethyl)-2-methylpyrrole
Uniqueness
5-Bromo-4-(difluoromethyl)-2-methylpyrimidine is unique due to the presence of both bromine and difluoromethyl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in substitution and coupling reactions. The difluoromethyl group also contributes to the compound’s stability and resistance to metabolic degradation, making it a valuable building block in drug design and other applications.
特性
分子式 |
C6H5BrF2N2 |
|---|---|
分子量 |
223.02 g/mol |
IUPAC名 |
5-bromo-4-(difluoromethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C6H5BrF2N2/c1-3-10-2-4(7)5(11-3)6(8)9/h2,6H,1H3 |
InChIキー |
IZLYMHSEUMYYAP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



